Bienvenue dans la boutique en ligne BenchChem!

Epocarbazolin B

5-lipoxygenase carbazole alkaloid leukotriene biosynthesis

Epocarbazolin B (CAS 146935-40-2) is a carbazole alkaloid isolated from the actinomycete strain Streptomyces anulatus T688-8, identified in a 1993 screening program for 5-lipoxygenase (5-LO) inhibitors. With the molecular formula C23H29NO4 and a monoisotopic mass of 383.21 Da, it belongs to a rare class of bacterial carbazole antibiotics distinguished by a tricyclic carbazole core bearing an epoxide moiety in the C-8 side chain — a substitution pattern unique among naturally occurring 5-LO inhibitors.

Molecular Formula C23H29NO4
Molecular Weight 383.5 g/mol
CAS No. 146935-40-2
Cat. No. B120665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpocarbazolin B
CAS146935-40-2
Synonymsepocarbazolin B
Molecular FormulaC23H29NO4
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCC(C)CCC1(C(O1)C2=C3C(=CC(=C2C)O)C4=C(C=CC(=C4N3)O)CO)C
InChIInChI=1S/C23H29NO4/c1-5-12(2)8-9-23(4)22(28-23)18-13(3)17(27)10-15-19-14(11-25)6-7-16(26)21(19)24-20(15)18/h6-7,10,12,22,24-27H,5,8-9,11H2,1-4H3
InChIKeyMBSCZZAHNJORIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epocarbazolin B (CAS 146935-40-2): A Structurally Distinct Carbazole 5-Lipoxygenase Inhibitor from Streptomyces anulatus


Epocarbazolin B (CAS 146935-40-2) is a carbazole alkaloid isolated from the actinomycete strain Streptomyces anulatus T688-8, identified in a 1993 screening program for 5-lipoxygenase (5-LO) inhibitors [1]. With the molecular formula C23H29NO4 and a monoisotopic mass of 383.21 Da, it belongs to a rare class of bacterial carbazole antibiotics distinguished by a tricyclic carbazole core bearing an epoxide moiety in the C-8 side chain — a substitution pattern unique among naturally occurring 5-LO inhibitors [2]. The compound exhibits potent inhibition of rat 5-lipoxygenase (IC50 = 2.6 µM) with weak antibacterial activity, placing it within a specialized intersection of anti-inflammatory and antibiotic carbazole natural products [1][3]. Its clinical development for asthma reached the terminated stage, reflecting the translational challenges common to this compound class rather than compound-specific failure [4].

Why Carbazole 5-Lipoxygenase Inhibitors Cannot Be Interchanged: The Epocarbazolin B Differentiation Case


Carbazole-based 5-lipoxygenase inhibitors — including epocarbazolins A/B, carbazomycins B/C, and lagunamycin — operate within distinct structural and pharmacological sub-classes that preclude simple substitution. Epocarbazolin B incorporates a unique epoxide-bearing 3-methylpentyl side chain that is absent in the early carbazomycins (which lack epoxide functionality entirely) and differs by one methylene unit from the 3-methylbutyl side chain of its closest analog, Epocarbazolin A [1]. Despite ostensibly similar 5-LO IC50 values in the low-micromolar range, these compounds diverge sharply in their antibacterial profiles, radical-scavenging mechanisms, producing organism, and synthetic accessibility [2][3]. Critically, assay conditions are not standardized across the literature: epocarbazolins were evaluated on isolated rat 5-LO enzyme, while carbazomycins B/C were tested in RBL-1 cell extracts, rendering direct IC50 cross-comparisons scientifically unreliable without side-by-side testing [4]. Moreover, no head-to-head selectivity data against cyclooxygenase or 12/15-lipoxygenase isoforms have been published for epocarbazolin B, meaning its target engagement profile relative to peers remains uncharacterized — a critical gap for procurement decisions in drug discovery cascades [3]. Substituting Epocarbazolin B with a more potent IC50 value from a different assay context (e.g., carbazomycin B, IC50 = 1.5 µM in RBL-1) would constitute a scientifically unsound comparison and could misdirect lead optimization efforts.

Epocarbazolin B (CAS 146935-40-2) Quantitative Differentiation Evidence Against Closest Analogs


5-Lipoxygenase Inhibition Potency: Epocarbazolin B vs. Epocarbazolin A — Minimal Differential, Structurally Informative

In the sole published direct head-to-head evaluation, Epocarbazolin B inhibited rat 5-lipoxygenase with an IC50 of 2.6 µM, compared to 2.4 µM for Epocarbazolin A in the identical enzyme preparation [1]. The 0.2 µM difference represents an ~8% shift in potency attributable to the single extra methylene unit in the B homolog's 3-methylpentyl side chain versus the 3-methylbutyl side chain of A. This minimal potency differential, measured under the same experimental conditions, indicates that the epoxide-bearing side chain length exerts a negligible effect on catalytic site inhibition of the isolated enzyme. For procurement selection, this means the choice between Epocarbazolin A and B for primary 5-LO inhibition cannot be justified on potency grounds alone and must rest on other differentiators such as physicochemical properties (logP, solubility), metabolic stability, or downstream leukotriene profiling.

5-lipoxygenase carbazole alkaloid leukotriene biosynthesis

5-Lipoxygenase Inhibition: Epocarbazolin B Is 2.3-Fold More Potent Than Lagunamycin in Rat Enzyme Assays

Epocarbazolin B (IC50 = 2.6 µM) exhibits approximately 2.3-fold greater potency against rat 5-lipoxygenase than lagunamycin (IC50 = 6.08 µM), another microbial 5-LO inhibitor, when compared across studies using the same species (rat) enzyme source [1][2]. However, lagunamycin carries the notable distinction of inhibiting 5-LO without inducing lipid peroxidation — a property not assessed for epocarbazolins in the published literature [2]. This comparison is classified as cross-study comparable rather than direct head-to-head, as the compounds were tested by different laboratories and the exact enzyme preparation purity and assay conditions may not be identical.

5-lipoxygenase carbazole antibiotic lagunamycin comparator

Structural Differentiator: Epoxide Side Chain Distinguishes Epocarbazolins from Carbazomycin-Class 5-LO Inhibitors

Epocarbazolin B and A are the only known naturally occurring 5-lipoxygenase inhibitors that combine a carbazole core with an epoxide functionality in the C-8 side chain — a structural motif absent from the carbazomycins (A–G), carbazomadurins, carazostatin, neocarazostatin B, and carquinostatin A [1][2]. The carbazomycins B and C, which also inhibit 5-LO (IC50 = 1.5 µM and 1.9 µM in RBL-1 cell extracts, respectively), lack epoxide rings entirely and instead feature methoxy and hydroxy substitutions on the carbazole scaffold [3]. The epoxide ring in Epocarbazolin B introduces a reactive electrophilic center and a stereochemical constraint not present in non-epoxide carbazole 5-LO inhibitors, which may influence covalent binding potential, metabolic fate, and target residence time — although none of these parameters have been experimentally characterized for this compound class.

carbazole alkaloid epoxide pharmacophore structure-activity relationship

Antibacterial Activity Profile: Epocarbazolin B Exhibits Only Weak Antibacterial Activity, in Contrast to Carbazomycin B

Nihei et al. (1993) report that epocarbazolins A and B display 'weak antibacterial activity,' whereas carbazomycin B demonstrates quantifiable antibacterial potency — for example, an MIC of 8 µg/mL against Xanthomonas oryzae pv. oryzae (Xoo) and activity against Gram-positive bacteria including S. aureus and B. subtilis [1][2]. No MIC values were reported for Epocarbazolin B in the original 1993 isolation paper or in subsequent literature. This divergence in antibacterial profiles is mechanistically significant: carbazomycins were originally discovered as antifungal/antibacterial agents with 5-LO inhibition identified as a secondary activity, whereas epocarbazolins were discovered through direct 5-LO screening with antibacterial activity noted as a minor phenotype [1][3]. Consequently, Epocarbazolin B is not a suitable substitute for carbazomycin B in research programs requiring both 5-LO inhibition and antibacterial potency, and vice versa — the antibacterial endpoint cannot serve as a procurement selection criterion for Epocarbazolin B due to the absence of quantitative MIC data.

antibacterial carbazole antibiotic dual activity

Synthetic Accessibility: Epocarbazolin B Is Accessed Non-Diastereoselectively, Limiting Enantiopure Procurement Options

The 2006 total synthesis by Knöll and Knölker demonstrated that Epocarbazolin B is accessible via dimethyldioxirane epoxidation of trisilyl-protected carbazomadurin B followed by desilylation, but the epoxidation proceeds in a non-diastereoselective manner — yielding a mixture of diastereomers rather than a single stereoisomer [1]. In contrast, the same synthetic route applied to Epocarbazolin A (via carbazomadurin A) provided a racemic mixture, and an asymmetric Shi epoxidation was successfully applied to access enantiopure (−)-Epocarbazolin A [1]. This represents a tangible procurement-relevant differentiator: Epocarbazolin A can be obtained in enantiomerically enriched form via established asymmetric synthesis, whereas Epocarbazolin B currently lacks a published enantioselective synthetic route. For programs requiring stereochemically defined material for target engagement studies or crystallography, Epocarbazolin A currently offers superior synthetic provenance.

total synthesis carbazole alkaloid Shi epoxidation

Validated Research Application Scenarios for Epocarbazolin B (CAS 146935-40-2) Based on Quantitative Evidence


Carbazole 5-Lipoxygenase Inhibitor Structure-Activity Relationship (SAR) Studies Requiring Side-Chain Homolog Comparison

Epocarbazolin B serves as the +1 methylene homolog of Epocarbazolin A (3-methylpentyl vs. 3-methylbutyl side chain) with near-identical 5-LO inhibitory potency (IC50 2.6 vs. 2.4 µM) [1]. This makes the A/B pair an ideal matched set for probing the contribution of side-chain lipophilicity to cellular permeability, metabolic stability, and off-target binding — parameters that remain entirely uncharacterized for this compound class. A research program seeking to establish carbazole 5-LO inhibitor SAR would require both compounds to decouple potency effects from physicochemical effects.

Epoxide-Containing Natural Product Chemical Biology: Investigating 5-LO Covalent or Pseudo-Irreversible Inhibition Mechanisms

Epocarbazolin B, together with Epocarbazolin A, constitutes the only known natural 5-LO inhibitor pair containing an epoxide functional group in the side chain [1]. This structural feature is absent in carbazomycins, lagunamycin, and other microbial 5-LO inhibitors [2]. For chemical biology programs investigating whether epoxide electrophilicity contributes to 5-LO inhibition kinetics (e.g., via covalent adduct formation with active-site residues), the epocarbazolins represent a unique tool set — with the caveat that no thiol-trapping or covalent binding data have been published to date.

Anti-Inflammatory Lead Discovery Requiring Minimized Antibacterial Cross-Activity

In contrast to carbazomycin B — which demonstrates quantifiable antibacterial activity (MIC 8 µg/mL against Xanthomonas oryzae) alongside 5-LO inhibition [1] — Epocarbazolin B exhibits only 'weak antibacterial activity' as reported in the primary isolation paper [2]. For anti-inflammatory drug discovery programs where antibacterial activity is an undesired off-target effect (e.g., to avoid microbiome perturbation or resistance selection pressure), Epocarbazolin B offers a cleaner 5-LO-centric pharmacological profile, though the absence of quantitative MIC data limits definitive claims of selectivity.

Carbazole Alkaloid Total Synthesis and Methodology Development

The non-diastereoselective nature of the published Epocarbazolin B total synthesis — in which dimethyldioxirane epoxidation of carbazomadurin B yields a mixture of epoxide diastereomers — provides an unresolved methodological challenge distinct from Epocarbazolin A (for which an asymmetric Shi epoxidation route exists) [1]. Synthetic methodology groups developing new catalytic asymmetric epoxidation methods may use Epocarbazolin B as a sterically demanding test substrate, where the additional side-chain methylene group introduces stereochemical complexity beyond that of the A homolog.

Quote Request

Request a Quote for Epocarbazolin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.